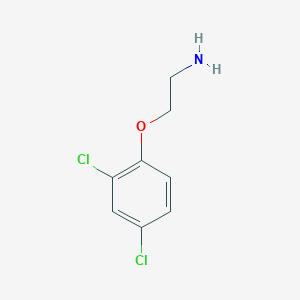
2-(2,4-二氯苯氧基)乙胺
描述
2-(2,4-Dichlorophenoxy)ethylamine, also known as 2-(2,4-Dichlorophenoxy)ethylamine, is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Dichlorophenoxy)ethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学应用
2-(2,4-二氯苯氧基)乙胺及其衍生物已显示出作为抗炎剂的潜力,特别是在选择性抑制 COX-2 酶方面。 这对于开发治疗炎症相关疾病的新型治疗剂具有重要意义 .
农业应用
在农业中,2-(2,4-二氯苯氧基)乙胺用作除草剂。它是一种合成植物激素生长素,用于水稻、小麦、高粱、甘蔗和玉米等作物中,以控制阔叶杂草。 它在杂草控制中的有效性已得到充分证明,但必须对其使用进行管理以防止环境破坏 .
控释系统
该化合物已因其在控释系统中的潜力而被研究。基于纳米载体的制剂可以提高杀虫剂的使用效率并减少脱靶效应。 这可以通过简化制备过程来彻底改变纳米杀虫剂在农业中的应用 .
环境影响
目前正在研究 2,4-D 基除草剂在农业环境中的行为。 了解其环境影响对于发展可持续农业实践和防止滥用杀虫剂造成的潜在损害至关重要 .
合成与表征
研究 2-(2,4-二氯苯氧基)乙胺的新衍生物的合成和光谱特性是一个活跃的领域。 这项工作有助于更全面地了解该化合物的性质和潜在应用 .
作用机制
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)ethanamine is broadleaf weeds . It is a selective herbicide that kills dicots without affecting monocots . It mimics natural auxin at the molecular level .
Mode of Action
2-(2,4-dichlorophenoxy)ethanamine interacts with its targets by causing uncontrolled growth, leading to the death of the plant . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .
Biochemical Pathways
The compound affects the physiological processes, perception, and signal transduction under herbicide treatment . It disrupts the normal biochemical pathways of the plant, leading to abnormal growth, senescence, and eventually plant death .
Pharmacokinetics
It is known that a relatively small portion of a similar compound, 2,4-d, was metabolized into various other compounds .
Result of Action
The result of the action of 2-(2,4-dichlorophenoxy)ethanamine is the death of the target plants. The compound causes uncontrolled growth in the plants, leading to abnormalities and eventually death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)ethanamine. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .
生化分析
Biochemical Properties
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), play a pivotal role in triggering the embryogenic pathway of somatic cells in both dicots and monocots
Cellular Effects
Related compounds such as 2,4-dichlorophenoxyacetamide-chalcones have been shown to have antiproliferative activities against certain cancer cell lines
Molecular Mechanism
It is known that similar compounds, such as Triclosan (5-chloro-2-(2,4-dichlorophenoxy) phenol), have been linked to the control of the human enoyl-acyl carrier protein-reductase (hER), which has been associated with a range of life-threatening diseases
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have long-term antiproliferative effects
Metabolic Pathways
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are involved in several metabolic pathways
Transport and Distribution
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are transported and distributed in a basipetal manner
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBXPGUWYWOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152614 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-28-6 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2,4-Dichlorophenoxy)ethylamine exert its effects on plant growth, and what are the key metabolic steps involved?
A1: 2-(2,4-Dichlorophenoxy)ethylamine itself is not the direct effector of plant growth regulation. Instead, it acts as a prodrug, undergoing a series of metabolic conversions within plant tissues to produce the active auxin-like compound, 2,4-dichlorophenoxyacetic acid (2,4-D). []
Q2: What evidence suggests that the conversion of 2-(2,4-Dichlorophenoxy)ethylamine is enzyme-mediated?
A2: The study utilized 2-hydroxyethylhydrazine (HEH), a known amine oxidase inhibitor, to investigate the enzymatic mechanisms underlying 2-(2,4-Dichlorophenoxy)ethylamine's activity. Pretreating pea stem segments and wheat coleoptiles with HEH effectively blocked the growth-promoting effects of 2-(2,4-Dichlorophenoxy)ethylamine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
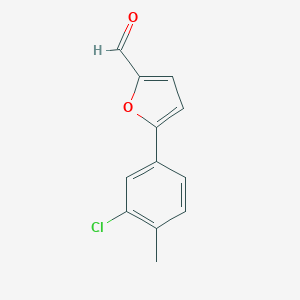
![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

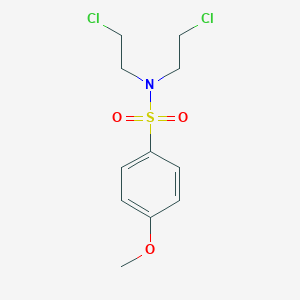
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
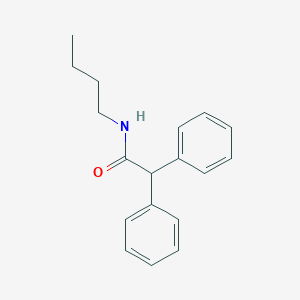
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
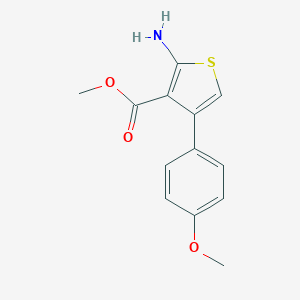
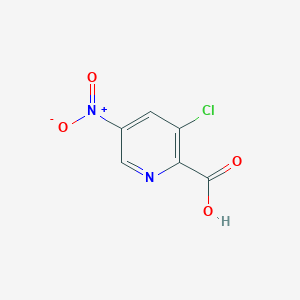
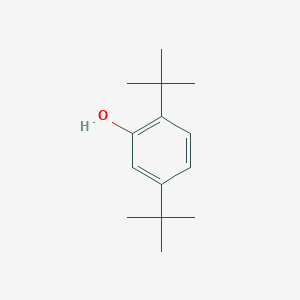
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
